Biotin-PEG24-Acid

Overview

Description

Biotin-PEG24-Acid is a compound that consists of biotin linked to a polyethylene glycol (PEG) chain with 24 ethylene glycol units, terminating in a carboxylic acid group. This compound is widely used as a linker in various biochemical applications, particularly in the formation of PROTACs (proteolysis-targeting chimeras) which facilitate selective protein degradation via the ubiquitin-proteasome system .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Biotin-PEG24-Acid typically involves the conjugation of biotin to a PEG chain. The process begins with the activation of the carboxyl group of biotin using a coupling reagent such as N-hydroxysuccinimide (NHS) to form an NHS ester. This activated ester then reacts with the amine group of a PEG chain to form an amide bond, resulting in this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and solvent choice, to ensure high yield and purity. The product is then purified using techniques such as chromatography to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

Biotin-PEG24-Acid primarily undergoes biotinylation reactions, where the biotin moiety forms a stable complex with avidin or streptavidin. The PEG chain provides solubility and flexibility, making it suitable for various biochemical applications .

Common Reagents and Conditions

Biotinylation Reactions: These reactions typically involve the use of NHS esters to activate the carboxyl group of biotin, which then reacts with primary amines on target molecules.

Coupling Reactions: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is commonly used to couple the carboxyl group of this compound to amine groups on proteins or other molecules.

Major Products Formed

The major products formed from these reactions are biotinylated molecules, which can be used in various applications such as labeling, detection, and purification .

Scientific Research Applications

Biotin-PEG24-Acid has a wide range of applications in scientific research:

Mechanism of Action

Biotin-PEG24-Acid exerts its effects through the biotin moiety, which has a high affinity for avidin and streptavidin. This strong binding interaction is used to immobilize or detect biotinylated molecules. The PEG chain enhances solubility and reduces non-specific binding, making the compound highly effective in various applications .

Comparison with Similar Compounds

Similar Compounds

Biotin-PEG12-Acid: Contains a shorter PEG chain with 12 ethylene glycol units.

Biotin-PEG4-Acid: Contains an even shorter PEG chain with 4 ethylene glycol units.

NHS-dPEG24-Biotin: Similar to Biotin-PEG24-Acid but with an NHS ester group for easier conjugation to amines.

Uniqueness

This compound is unique due to its longer PEG chain, which provides greater flexibility and solubility compared to shorter PEG linkers. This makes it particularly useful in applications requiring reduced non-specific binding and enhanced solubility .

Biological Activity

Biotin-PEG24-Acid is a specialized compound that combines biotin with a polyethylene glycol (PEG) linker, specifically 24 ethylene glycol units in length. This compound is primarily utilized in biochemical research, particularly in the development of PROTACs (Proteolysis Targeting Chimeras), which are innovative therapeutic agents designed to selectively degrade target proteins within cells. The biological activity of this compound is significant due to its role in facilitating the targeted delivery and degradation of proteins, enhancing the efficacy of therapeutic interventions.

This compound operates through a mechanism that leverages the strong affinity between biotin and streptavidin. This property allows for the effective conjugation of various biomolecules, including proteins and small molecules, to surfaces or other biomolecules. The PEG component serves multiple purposes:

- Increased Solubility: PEG enhances the solubility of the compound in aqueous environments, making it suitable for biological applications.

- Reduced Immunogenicity: The PEGylation process often reduces the immunogenic response when introduced into biological systems.

- Enhanced Stability: The PEG linker contributes to the stability of the bioconjugate, prolonging its half-life in circulation.

Applications in Research

This compound is predominantly used in:

- Targeted Drug Delivery: As a linker in PROTACs, it facilitates the selective degradation of pathogenic proteins by recruiting E3 ligases.

- Bioconjugation Techniques: It is used to attach therapeutic agents to carriers or surfaces, enhancing their delivery and efficacy.

Case Studies and Research Findings

- Development of PROTACs:

- Immunogenicity Assessment:

-

Stability and Efficacy Testing:

- In vivo studies showed that bioconjugates utilizing this compound maintained their stability and activity over extended periods. For instance, catalase enzymes linked through biotin-streptavidin interactions were tested for their activity in mouse models, demonstrating sustained enzymatic function post-injection .

Data Table: Summary of Research Findings

Properties

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C61H117N3O28S/c65-58(4-2-1-3-57-60-56(55-93-57)63-61(68)64-60)62-6-8-70-10-12-72-14-16-74-18-20-76-22-24-78-26-28-80-30-32-82-34-36-84-38-40-86-42-44-88-46-48-90-50-52-92-54-53-91-51-49-89-47-45-87-43-41-85-39-37-83-35-33-81-31-29-79-27-25-77-23-21-75-19-17-73-15-13-71-11-9-69-7-5-59(66)67/h56-57,60H,1-55H2,(H,62,65)(H,66,67)(H2,63,64,68)/t56-,57-,60-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDKCSORFFNBMQV-ARCIYZCHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)NC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)NC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C61H117N3O28S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1372.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

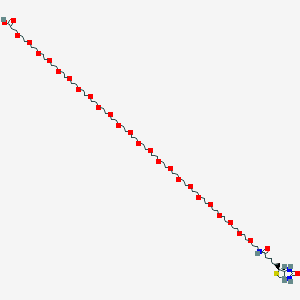

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.